molecular formula C4H6Cl2O B1199270 2-(1,2-Dichloroethyl)oxirane CAS No. 3491-32-5

2-(1,2-Dichloroethyl)oxirane

Cat. No.: B1199270
CAS No.: 3491-32-5
M. Wt: 140.99 g/mol
InChI Key: UKXROSORAUTSSH-UHFFFAOYSA-N
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Description

2-(1,2-Dichloroethyl)oxirane is a synthetic organic compound belonging to the class of halogenated epoxides. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with a 1,2-dichloroethyl group. The compound has the molecular formula C4H6Cl2O and a molecular weight of approximately 141 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,2-Dichloroethyl)oxirane can be synthesized through various methods. One common approach involves the reaction of 1,2-dichloroethane with a base, such as sodium hydroxide, to form the corresponding epoxide . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dichloroethyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield diols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(1,2-Dichloroethyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a building block for bioactive molecules.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,2-dichloroethyl)oxirane involves its reactivity as an epoxide. The oxirane ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The compound’s molecular targets and pathways depend on the specific context of its use, such as in chemical synthesis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dichloroethyl)oxirane is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms on the ethyl group enhances its reactivity compared to other oxiranes, making it a valuable intermediate in various chemical transformations .

Properties

IUPAC Name

2-(1,2-dichloroethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXROSORAUTSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956380
Record name 2-(1,2-Dichloroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3491-32-5
Record name 1,2-Dichloro-3,4-epoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC92736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,2-Dichloroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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